molecular formula C11H14N2O4S3 B1583087 N-(3-bromophenyl)glycine CAS No. 42288-20-0

N-(3-bromophenyl)glycine

Cat. No. B1583087
CAS RN: 42288-20-0
M. Wt: 334.4 g/mol
InChI Key: GFRUXBKTCIYXAD-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)glycine” is a compound with the CAS Number: 42288-20-0 and a molecular weight of 230.06 . It is also known as 3-Bromophenylalanine. The IUPAC name for this compound is (3-bromoanilino)acetic acid .


Synthesis Analysis

While specific synthesis methods for “N-(3-bromophenyl)glycine” were not found, it’s worth noting that glycine can be synthesized from serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine .


Molecular Structure Analysis

The molecular formula of “N-(3-bromophenyl)glycine” is C8H8BrNO2 . The InChI Code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(3-bromophenyl)glycine” has a molecular weight of 230.06 .

Scientific Research Applications

Bioluminescence Research

While not directly related to N-(3-bromophenyl)glycine , research in bioluminescence has seen the use of similar compounds for the photo-uncaging of small molecules. This has applications in bioluminescence-based photodynamic therapy (PDT) and neuronal control .

Tumor Energy Metabolism

Compounds structurally related to N-(3-bromophenyl)glycine , such as 3-bromopyruvate , have been studied for their potential as inhibitors of aerobic glycolysis in tumor cells. This research is crucial for developing targeted therapies for cancer treatment .

properties

IUPAC Name

2-(3-bromoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCSUXIQYMOULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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